molecular formula C19H15ClN2O3 B7466273 [2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate

[2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate

Cat. No. B7466273
M. Wt: 354.8 g/mol
InChI Key: RDGANQNNLDDWSQ-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the oxoethylamide class of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of [2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate is not fully understood. However, it has been suggested that the compound exerts its antiproliferative activity by inhibiting the activity of tubulin, a protein involved in cell division. It has also been proposed that the compound may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death.
Biochemical and Physiological Effects
[2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which could be useful in the treatment of cancer. It also exhibits anti-inflammatory and analgesic effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, [2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate has been shown to have antibacterial activity, which could be useful in the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

One of the advantages of [2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate is its potent antiproliferative activity against a variety of cancer cell lines, making it a promising candidate for the development of new anticancer agents. It also exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antibacterial agents. However, one of the limitations of [2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate is its relatively low solubility in aqueous solutions, which could make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on [2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate. One direction is the development of new derivatives of the compound with improved solubility and pharmacokinetic properties. Another direction is the investigation of the mechanism of action of the compound in more detail, which could lead to the identification of new targets for the development of anticancer and antibacterial agents. Finally, the compound could be further evaluated in preclinical and clinical studies to determine its safety and efficacy as a potential therapeutic agent.

Synthesis Methods

The synthesis of [2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate involves the reaction of 3-(4-chlorophenyl)-2-cyanoprop-2-enoic acid with benzylamine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature. The resulting product is purified by column chromatography to obtain [2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate in high yield and purity.

Scientific Research Applications

[2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It also exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, making it a promising candidate for the development of new antibacterial agents. In addition, [2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate has been shown to possess anti-inflammatory and analgesic properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

[2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c20-17-8-6-14(7-9-17)10-16(11-21)19(24)25-13-18(23)22-12-15-4-2-1-3-5-15/h1-10H,12-13H2,(H,22,23)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGANQNNLDDWSQ-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC(=O)C(=CC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)COC(=O)/C(=C/C2=CC=C(C=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate

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